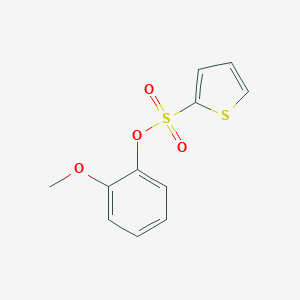

2-Methoxyphenyl 2-thiophenesulfonate

Descripción

2-Methoxyphenyl 2-thiophenesulfonate is a sulfonate ester compound comprising a 2-thiophenesulfonyl group linked to a 2-methoxyphenyl moiety. Its molecular formula is C₁₁H₁₀O₄S₂, with a molecular weight of 282.33 g/mol. The structure features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a sulfonate ester group, which is further attached to a 2-methoxyphenyl ring.

Propiedades

Fórmula molecular |

C11H10O4S2 |

|---|---|

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

(2-methoxyphenyl) thiophene-2-sulfonate |

InChI |

InChI=1S/C11H10O4S2/c1-14-9-5-2-3-6-10(9)15-17(12,13)11-7-4-8-16-11/h2-8H,1H3 |

Clave InChI |

RHDGMHXCOAJIHD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |

SMILES canónico |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonate Esters

The following table highlights key structural and functional differences between 2-methoxyphenyl 2-thiophenesulfonate and related sulfonate esters:

Key Observations :

- Substituent Position : The position of the sulfonate group on the thiophene ring (2- vs. 3-) significantly impacts electronic and steric properties. For example, 2-substituted thiophenes often exhibit stronger aromaticity and distinct reactivity in electrophilic substitution .

Functional Analogues in Psychoactive and Medicinal Chemistry

Several compounds sharing the 2-methoxyphenyl or thiophene motifs have been studied for their biological activity:

Key Comparisons :

- Pharmacological Potential: Unlike the NBOMe series or Thiophene fentanyl , 2-methoxyphenyl 2-thiophenesulfonate lacks a direct amine or opioid backbone, suggesting divergent mechanisms of action. However, the methoxyphenyl group may contribute to receptor binding in other contexts.

- Toxicity : Sulfonate esters are generally less toxic than amine derivatives (e.g., NBOMes) but may still pose risks due to reactive intermediates during metabolic breakdown .

Physicochemical Properties

The table below compares critical physicochemical parameters:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.